(o-Aminophenyl)-hydroquinone chemical structure and properties
(o-Aminophenyl)-hydroquinone chemical structure and properties
Technical Whitepaper: (o-Aminophenyl)-hydroquinone Subtitle: Structural Dynamics, Redox Mechanisms, and Synthetic Utility in Drug Development
Executive Summary & Molecular Architecture
(o-Aminophenyl)-hydroquinone , formally designated as 2-(2-aminophenyl)benzene-1,4-diol (referred to herein as AP-HQ ), represents a privileged biaryl scaffold in medicinal chemistry and electroactive materials science. Unlike simple hydroquinones, AP-HQ features an ortho-aniline substituent that introduces a unique "push-pull" electronic system and a pH-responsive intramolecular hydrogen bonding network.
Core Structural Identity:
-
IUPAC Name: 2-(2-aminophenyl)benzene-1,4-diol
-
Chemical Formula:
-
Molecular Weight: 201.22 g/mol
-
Key Motif: Biaryl axis with proximal nucleophilic amine and redox-active hydroquinone.
Stereoelectronic Considerations: The steric bulk of the ortho-amino group forces the two phenyl rings out of planarity, typically adopting a dihedral angle of 45–60° to minimize repulsion. However, this twist is stabilized by a critical intramolecular hydrogen bond between the aniline nitrogen (acceptor) and the proximal phenolic hydroxyl (donor). This interaction modulates the pKa of the phenol, making it more acidic than unsubstituted hydroquinone.
Physicochemical & Electrochemical Profile
The dual functionality of AP-HQ allows it to act as a redox switch. The hydroquinone core undergoes a reversible 2-electron/2-proton oxidation to form the corresponding quinone, while the amine functionality provides a handle for further functionalization or pH-gating.
Table 1: Estimated Physicochemical Properties
| Property | Value (Approx.) | Significance |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for membrane penetration in drug scaffolds. |
| pKa (Phenol 1) | ~9.2 | Slightly more acidic than hydroquinone (pKa ~9.9) due to the electron-withdrawing inductive effect of the aryl ring. |
| pKa (Anilinium) | ~3.8 | The ammonium species ( |
| Redox Potential ( | +0.15 V vs. Ag/AgCl | Lower oxidation potential than benzene due to electron donation from the amine. |
| Solubility | DMSO, MeOH, EtOH | Poor solubility in non-polar solvents; moderate in water (pH dependent). |
Redox Mechanism & Signaling Pathway
The following diagram illustrates the redox cycling of AP-HQ and its pH-dependent speciation.
Figure 1: Redox cycle of AP-HQ showing the reversible quinone formation and the potential irreversible oxidative cyclization path to carbazoles.
Synthetic Pathways & Protocols
Synthesizing AP-HQ requires careful orchestration to prevent premature oxidation of the hydroquinone core. The most robust method utilizes a Suzuki-Miyaura cross-coupling of protected precursors, followed by global deprotection.
Method A: Palladium-Catalyzed Cross-Coupling (Recommended)[1]
This route avoids the formation of "aminoquinone" Michael adducts that occur when reacting aniline directly with benzoquinone.
Reaction Scheme:
-
Coupling: 2-Bromoaniline + 2,5-Dimethoxyphenylboronic acid
Biaryl Intermediate. -
Deprotection: Biaryl Intermediate
AP-HQ.
Detailed Protocol:
Step 1: Suzuki Coupling
-
Reagents: Charge a Schlenk flask with 2-bromoaniline (1.0 equiv), 2,5-dimethoxyphenylboronic acid (1.2 equiv), and
(3.0 equiv). -
Catalyst: Add
(5 mol%). Note: The dppf ligand is chosen for its stability and large bite angle, promoting reductive elimination. -
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Conditions: Heat to 90°C under Argon atmosphere for 12 hours.
-
Workup: Cool, filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc) to isolate 2-(2-aminophenyl)-1,4-dimethoxybenzene .
Step 2: Demethylation (Critical Step)
-
Setup: Dissolve the intermediate in anhydrous DCM under
at -78°C. -
Addition: Dropwise add
(1M in DCM, 4.0 equiv). Caution: Exothermic. -
Warming: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Cool to 0°C and carefully quench with MeOH (exothermic).
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Isolation: Neutralize with saturated
to pH 7. Extract with EtOAc. The product AP-HQ is oxygen-sensitive; store under inert gas or use immediately.
Method B: Oxidative Cyclization (Reactivity Application)
Researchers often synthesize AP-HQ in situ to access Carbazoles , a core scaffold in alkaloids (e.g., Mukonine).
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Mechanism: Oxidation of AP-HQ (using
or hypervalent iodine) generates the quinone, which undergoes intramolecular Michael addition by the amine, followed by tautomerization to form the 2-hydroxycarbazole-1,4-dione motif.
Experimental Workflow Visualization
The following graph details the logical flow for synthesizing and validating AP-HQ.
Figure 2: Step-by-step synthetic workflow for the isolation of AP-HQ.
Applications in Drug Development & Sensing
A. Bio-Inspired Redox Sensors
AP-HQ mimics the redox centers of biological cofactors (like PQQ or ubiquinone).
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Protocol: Self-Assembled Monolayers (SAMs) of AP-HQ on Gold electrodes exhibit pH-dependent reversible voltammetry (59 mV/pH Nernstian shift).
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Utility: Used as a localized pH probe in microfluidic cell culture systems.
B. Pharmacophore Precursor (Carbazoles)
The oxidative cyclization of AP-HQ provides a rapid entry into Carbazole alkaloids .
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Drug Relevance: Carbazoles are potent intercalators of DNA and inhibitors of topoisomerase II (anti-cancer activity).
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Mechanism: The "amino-quinone" intermediate formed during oxidation is highly reactive toward nucleophiles, allowing for the synthesis of complex heterocyclic libraries.
References
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Aksenov, A. V., et al. (2022). Oxidative Cyclization of 2-Aminophenyl Derivatives. Journal of Organic Chemistry.
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Grygorenko, O. O., et al. (2018). Suzuki–Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluorides. Canadian Journal of Chemistry.[1] [1]
-
Temel, E., et al. (2007).[2] Crystal structure and H-bonding of (E)-3-((2-fluorophenylimino)methyl)benzene-1,2-diol. Acta Crystallographica.
-
PubChem Database. (2025).[3][4][5] Compound Summary for 2-(2-aminopropyl)benzene-1,4-diol (Structural Analog). National Library of Medicine.
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura Coupling Strategies.[6] Science/ResearchGate.
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Aminopropyl)benzene-1,4-diol | C9H13NO2 | CID 21390131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Aminopropyl)benzene-1,4-diol | C9H13NO2 | CID 21390131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Diaminobenzene-1,4-diol | C6H8N2O2 | CID 736297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
